molecular formula C22H22ClNO3 B7737651 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one

6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one

Cat. No.: B7737651
M. Wt: 383.9 g/mol
InChI Key: ODRZLMBDBCOLEL-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone with distinct substituents:

  • Position 6: Chloro (-Cl) group.
  • Position 7: Hydroxy (-OH) group.
  • Position 8: 4-Methylpiperidinylmethyl (-CH₂-(4-methylpiperidine)) moiety.
  • Position 4: Phenyl (-C₆H₅) group.

The chloro and hydroxy groups contribute to electronic effects and hydrogen-bonding capabilities, influencing solubility and metabolic stability .

Properties

IUPAC Name

6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-14-7-9-24(10-8-14)13-18-21(26)19(23)11-17-16(12-20(25)27-22(17)18)15-5-3-2-4-6-15/h2-6,11-12,14,26H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZLMBDBCOLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Coumarin Skeleton Formation

The foundational step in synthesizing this compound is constructing the 4-phenylcoumarin core. The Pechmann condensation is widely employed, utilizing resorcinol derivatives and β-keto esters under acidic conditions . For this target molecule, ethyl benzoylacetate (as the β-keto ester) reacts with a substituted resorcinol to introduce the phenyl group at position 4.

Reaction Conditions :

  • Catalyst: Concentrated sulfuric acid or Lewis acids like AlCl₃ .

  • Temperature: 80–100°C for 2–4 hours.

  • Yield: 60–75% after recrystallization from ethanol .

Mechanistic Insight :
The acid catalyzes the formation of a keto-enol tautomer, followed by cyclization and dehydration to yield the coumarin scaffold .

Introduction of the 7-Hydroxy Group

The 7-hydroxy group is introduced via selective demethylation of a methoxy-protected precursor. For example, 7-methoxy-4-phenylcoumarin is treated with boron tribromide (BBr₃) in dichloromethane at −78°C .

Optimization Notes :

  • Temperature Control : Lower temperatures (−78°C) prevent over-demethylation.

  • Yield : ~85% after purification by column chromatography .

Chlorination at Position 6

Electrophilic chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid . The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-donating hydroxy group at position 7.

Key Parameters :

  • Molar Ratio: 1.2 equivalents of SO₂Cl₂ per coumarin.

  • Reaction Time: 4–6 hours at 50°C.

  • Yield: 70–80% .

Characterization :

  • ¹H-NMR : Absence of the C6 proton signal (δ 6.8–7.2 ppm) confirms substitution.

  • Mass Spec : [M+H]⁺ peak at m/z 385.1 aligns with the molecular formula C₂₁H₂₁ClN₂O₃ .

Mannich Reaction for Piperidine Moiety

The 4-methylpiperidinylmethyl group at position 8 is introduced via a Mannich reaction , leveraging the reactivity of the 7-hydroxycoumarin intermediate .

Protocol :

  • Reactants :

    • 6-Chloro-7-hydroxy-4-phenylcoumarin.

    • 4-Methylpiperidine.

    • Formaldehyde (37% aqueous solution).

  • Conditions :

    • Solvent: Methanol.

    • Temperature: Reflux (65°C) for 12 hours.

    • Catalyst: Glacial acetic acid (2–3 drops) .

  • Workup :

    • Neutralization with NaHCO₃.

    • Extraction with ethyl acetate.

    • Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 55–65% .

Mechanistic Analysis :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the coumarin’s 8-position, stabilized by the electron-donating hydroxy group at position 7 .

Structural Confirmation and Purity Assessment

Spectroscopic Data :

  • FT-IR :

    • O–H stretch at 3200–3400 cm⁻¹ (7-hydroxy group).

    • C=O stretch at 1710 cm⁻¹ (lactone).

    • C–Cl stretch at 750 cm⁻¹ .

  • ¹³C-NMR :

    • C8 methylene at δ 45.2 ppm.

    • Piperidine carbons between δ 25–55 ppm .

Chromatographic Purity :

  • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98% .

Comparative Analysis of Synthetic Routes

Method StepAlternative ApproachesAdvantagesLimitations
Coumarin FormationUltrasound-assisted Pechmann Faster reaction (1 hr), higher yield (80%)Requires specialized equipment
ChlorinationN-Chlorosuccinimide (NCS) in DMF Mild conditions, fewer byproductsLower yield (60%)
Mannich ReactionMicrowave-assisted synthesis Reduces time to 2 hoursScalability challenges

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Competing substitution at position 5 is mitigated by using bulky solvents (e.g., DCE) .

  • Piperidine Stability : 4-Methylpiperidine’s hygroscopic nature necessitates anhydrous conditions during the Mannich reaction .

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) achieved an overall yield of 42% using:

  • Continuous flow reactors for Pechmann condensation.

  • Automated pH control during demethylation.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxyl group at the 7-position and the chlorine atom at the 6-position play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the chromen-2-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Features References
6-Chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one (Target Compound) 6-Cl, 7-OH, 8-(4-methylpiperidinylmethyl), 4-Ph C₂₂H₂₂ClNO₃ High lipophilicity due to phenyl and piperidine groups; potential CNS activity.
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)chromen-4-one 3-(4-Cl-Ph), 7-OH, 8-(4-methylpiperazinylmethyl), 2-CF₃ C₂₂H₂₁ClF₃N₂O₃ Trifluoromethyl enhances metabolic stability; piperazine increases polarity.
6-Chloro-7-hydroxy-3,4-dimethyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one 6-Cl, 7-OH, 8-(piperidinylmethyl), 3,4-diMe C₁₇H₂₀ClNO₃ Steric hindrance from 3,4-dimethyl groups may reduce binding flexibility.
7-Hydroxy-4-methyl-8-(2-methylpiperidin-1-ylmethyl)-chromen-2-one 7-OH, 4-Me, 8-(2-methylpiperidinylmethyl) C₁₇H₂₁NO₃ 2-Methylpiperidine alters conformational flexibility; reduced aromaticity.
7-((5-Amino-6-chloro-1,3,4-thiadiazol-2-yl)methoxy)-4-phenyl-2H-chromen-2-one 7-(thiadiazolylmethoxy), 6-Cl, 4-Ph C₁₉H₁₂ClN₃O₃S Thiadiazole introduces sulfur-based hydrogen bonding; higher solubility.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility :

  • The target compound’s 4-phenyl and 4-methylpiperidinylmethyl groups increase logP, favoring blood-brain barrier penetration compared to the more polar piperazinyl derivative .
  • Thiadiazole-containing analogues (e.g., ) exhibit improved aqueous solubility due to heterocyclic polarity.

Metabolic Stability :

  • The trifluoromethyl group in reduces oxidative metabolism, while the chloro group in the target compound acts as a bioisostere, enhancing resistance to enzymatic degradation .

Biological Activity: Piperidine/piperazine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their amine functionality . Thiadiazole-containing chromenones show antitumor and antimicrobial activity, as seen in related compounds .

Biological Activity

6-chloro-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: 6-chloro-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one
  • Molecular Formula: C22H22ClNO3
  • CAS Number: 302551-75-3

This compound features a chlorine atom at the 6-position, a hydroxyl group at the 7-position, and a piperidino group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyl group and chlorine atom enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity or modulating their function. This mechanism underlies its potential therapeutic effects in various conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The compound's structural components contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23110Cell cycle arrest and apoptosis

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. In animal models, it reduced inflammation markers and exhibited efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

In studies assessing antimicrobial properties, this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidino group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this coumarin derivative on multiple cancer cell lines. The results indicated significant growth inhibition and apoptosis induction at low concentrations, highlighting its potential as a lead compound for cancer therapy .
  • Anti-inflammatory Effects : A research article in Pharmacology Reports investigated the anti-inflammatory properties in a rodent model of arthritis. The results showed a marked reduction in paw swelling and inflammatory cytokine levels after treatment with the compound .
  • Antimicrobial Testing : An investigation reported in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

Q & A

Q. Table: Key Packing Parameters

ParameterValueSource
Interplanar distance (Å)3.45
Torsion angle (°)68.2
Unit cell volume (ų)814.2

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